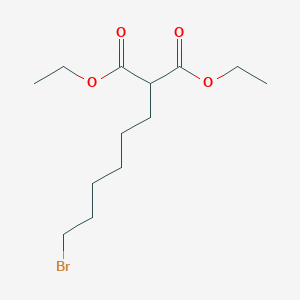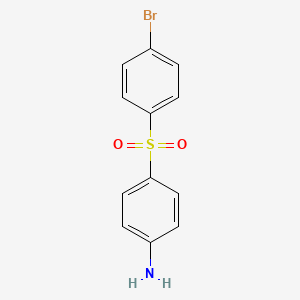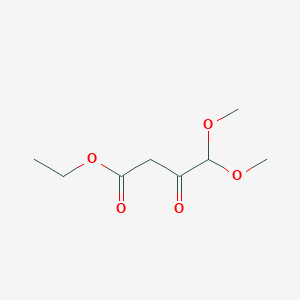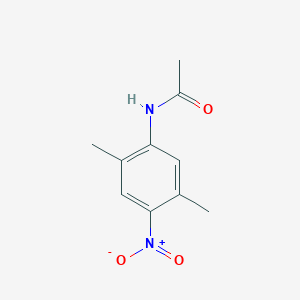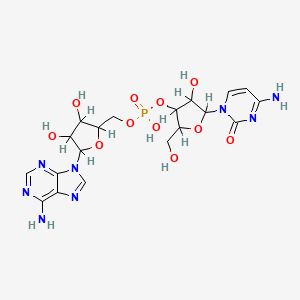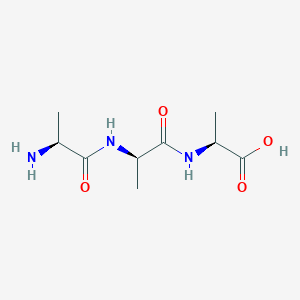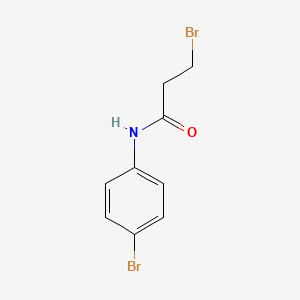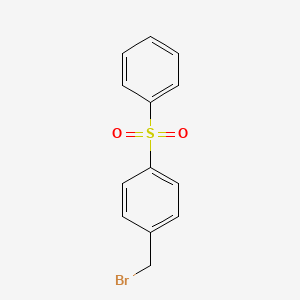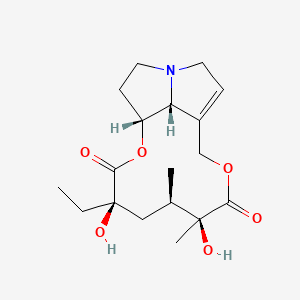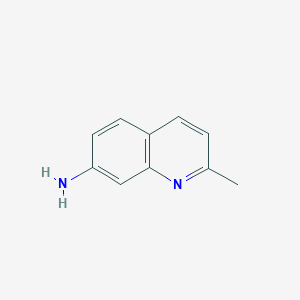
2-甲基喹啉-7-胺
描述
2-Methylquinolin-7-amine is a reagent used in the synthesis of imine polymers and various pharmaceutical agents . It is a nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of 2-Methylquinolin-7-amine involves several well-known classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . For example, the Doebner–von Miller reaction protocol involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis
The molecular structure of 2-Methylquinolin-7-amine is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C10H10N2/c1-7-2-3-8-4-5-9 (11)6-10 (8)12-7/h2-6H,11H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving 2-Methylquinolin-7-amine are diverse and include transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols . These reactions are useful for the construction and functionalization of this compound .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methylquinolin-7-amine include a molecular weight of 158.2 . The compound is a solid at room temperature .科学研究应用
合成和化学
- 亲核取代反应中的区域化学:2-甲基喹啉-7-胺在亲核取代反应中表现出有趣的行为。它用于合成7-烷基氨基-2-甲基喹啉-5,8-二酮,这些化合物是从6-溴-2-甲基喹啉-5,8-二酮而不是从7-溴-2-甲基喹啉-5,8-二酮获得的。这表明在这些化合物的氨基化反应中存在特定的区域选择性 (Choi & Chi, 2004)。
生物学和药用应用
- 抗菌活性:源自2-甲基喹啉-7-胺的化合物,如含有2-氯-6-甲基喹啉基团的二级和三级胺,已被研究其抗菌特性。这些化合物显示出对各种菌株具有良好的抗真菌和抗细菌活性 (Kumar et al., 2011)。
化学和材料科学
铜催化的酰胺化反应:2-甲基喹啉-7-胺在铜催化的直接酰胺化过程中发挥作用。这种方法为合成具有生物学意义的芳香酰胺提供了有效途径 (Xie et al., 2015)。
催化中的配体开发:相关化合物2-甲基喹啉已被确定为铑(III)催化的C-H活化反应中可行的配体。这种应用为催化中的配体设计开辟了新的可能性 (Wang et al., 2017)。
神经科学研究
- 内源胺的鉴定:在神经科学研究中,2-甲基喹啉(与2-甲基喹啉-7-胺相关)已被确定为大鼠脑中的内源胺,暗示其在帕金森病等神经疾病中可能发挥作用 (Kohno et al., 1986)。
未来方向
The future directions for 2-Methylquinolin-7-amine involve its potential applications in the fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities .
属性
IUPAC Name |
2-methylquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLKZXXDECGQOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332688 | |
| Record name | 2-methylquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylquinolin-7-amine | |
CAS RN |
64334-96-9 | |
| Record name | 2-methylquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

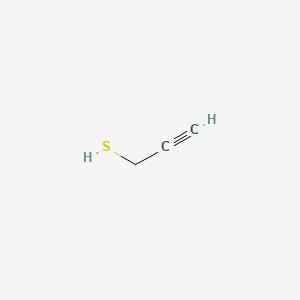
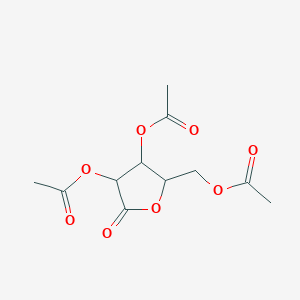
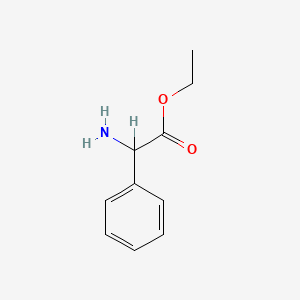
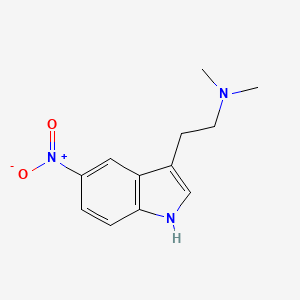
![(2r)-Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1604914.png)
